2-[4-(azepan-1-ylsulfonyl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide
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Overview
Description
2-[4-(azepan-1-ylsulfonyl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an azepane ring, a sulfonyl group, and a pyridine moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(azepan-1-ylsulfonyl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(azepan-1-ylsulfonyl)phenol with 2-chloro-N-(pyridin-2-ylmethyl)acetamide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents can be explored to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[4-(azepan-1-ylsulfonyl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfone derivatives, while reduction of a nitro group can produce an amine.
Scientific Research Applications
2-[4-(azepan-1-ylsulfonyl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe to study enzyme interactions.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound might be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(azepan-1-ylsulfonyl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The pyridine moiety may also play a role in binding to active sites of enzymes, affecting their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(azepan-1-ylsulfonyl)phenoxy]-N-(2-methyl-3-nitrophenyl)acetamide
- N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide
- N-(2-methoxy-phenyl)-2-(4-piperidin-1-yl quinazoline-2-sulfonyl)-acetamide
Uniqueness
2-[4-(azepan-1-ylsulfonyl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide is unique due to its combination of an azepane ring, sulfonyl group, and pyridine moiety This structural arrangement provides distinct chemical and biological properties that differentiate it from other similar compounds
Properties
IUPAC Name |
2-[4-(azepan-1-ylsulfonyl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c24-20(22-15-17-7-3-4-12-21-17)16-27-18-8-10-19(11-9-18)28(25,26)23-13-5-1-2-6-14-23/h3-4,7-12H,1-2,5-6,13-16H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETWWHDQSBQIAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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